1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Lipophilicity Drug-likeness Physicochemical property

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6) is a trisubstituted fluorinated nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol, characterized by a 1-fluoro-2-nitro-4-isopropoxy substitution pattern on the benzene ring. The compound is commercially available as a versatile small molecule scaffold with purity specifications typically ≥98%.

Molecular Formula C9H10FNO3
Molecular Weight 199.181
CAS No. 1369792-76-6
Cat. No. B2593168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
CAS1369792-76-6
Molecular FormulaC9H10FNO3
Molecular Weight199.181
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
InChIKeyDGMXFVHIPQZUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6): Structural and Physicochemical Baseline for Procurement


1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6) is a trisubstituted fluorinated nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol, characterized by a 1-fluoro-2-nitro-4-isopropoxy substitution pattern on the benzene ring . The compound is commercially available as a versatile small molecule scaffold with purity specifications typically ≥98% . Its computed molecular properties include a topological polar surface area (TPSA) of 52.37 Ų and a predicted LogP of 2.52 , indicating moderate lipophilicity suitable for membrane permeability in pharmaceutical contexts. The compound is classified with GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), requiring appropriate handling protocols .

Why Generic Substitution of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6) with Positional Isomers Is Not Viable


The specific 1-fluoro-2-nitro-4-isopropoxy substitution pattern of CAS 1369792-76-6 confers a unique combination of electronic activation and steric environment that cannot be replicated by its positional isomers. Systematic kinetic studies on 4-substituted 2-nitrofluorobenzenes demonstrate that the nature and position of substituents dramatically alter nucleophilic aromatic substitution (SNAr) reaction rates, with 4-substituents exerting both electronic and steric effects on the rate-determining step [1][2]. Among the five regioisomeric C9H10FNO3 compounds bearing fluoro, nitro, and isopropoxy groups, the relative orientation of these three functional groups determines the regioselectivity of subsequent SNAr displacement, reduction chemistry, and cross-coupling compatibility. Substituting CAS 1369792-76-6 with an isomer such as 1-fluoro-2-isopropoxy-4-nitrobenzene (CAS 1229647-66-8) or 2-fluoro-4-isopropoxy-1-nitrobenzene (CAS 28987-50-0) will result in a different electronic landscape at the reactive carbon centers, potentially altering reaction yields, regioselectivity, and the viability of downstream synthetic routes .

Quantitative Differentiation of 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6) from Closest Analogs


Substitution Pattern Differentiation: LogP and Lipophilicity Comparison with 1-Fluoro-2-isopropoxy-4-nitrobenzene

The target compound (CAS 1369792-76-6) exhibits a calculated LogP of 2.52 , which is approximately 0.15 log units lower than its positional isomer 1-fluoro-2-isopropoxy-4-nitrobenzene (CAS 1229647-66-8, LogP = 2.67) . This difference in lipophilicity arises from the distinct substitution pattern: in the target compound, the nitro group is ortho to the fluorine atom and meta to the isopropoxy group, whereas in the comparator, the nitro group is para to the fluorine and ortho to the isopropoxy group.

Lipophilicity Drug-likeness Physicochemical property

Comparative Reactivity in Nucleophilic Aromatic Substitution: Regioisomeric Influence on Activation

The target compound features a fluorine atom ortho to a nitro group, a substitution pattern known to strongly activate the C-F bond toward nucleophilic aromatic substitution (SNAr). This ortho-nitro activation is classically recognized: 2-nitrofluorobenzene is approximately 30 times more reactive than its 4-substituted isomer in SNAr solvolysis reactions in liquid ammonia [1]. In the target compound, the additional 4-isopropoxy group provides electron-donating resonance stabilization to the Meisenheimer intermediate formed during SNAr, further modulating reactivity relative to unsubstituted 2-nitrofluorobenzene. The 4-substituted 2-nitrofluorobenzene framework has been extensively studied kinetically, with reaction rates with piperidine in methanol varying as a function of the 4-substituent's electronic and steric parameters [2].

Nucleophilic aromatic substitution SNAr Reactivity

Functional Group Orthogonality: Distinct Synthetic Utility Compared to 4-Fluoro-2-isopropoxy-1-nitrobenzene

The target compound (CAS 1369792-76-6) possesses a unique arrangement where the fluorine and nitro groups are adjacent (ortho), while the isopropoxy group is para to the fluorine and meta to the nitro group. In contrast, 4-fluoro-2-isopropoxy-1-nitrobenzene (CAS 28987-46-4) places the isopropoxy group ortho to the nitro group and meta to the fluorine, with the fluorine para to the nitro group [1]. This regioisomeric difference has critical implications for sequential derivatization: the target compound's 4-isopropoxy group can direct electrophilic substitution to specific positions, while the ortho-fluoro-nitro motif is a privileged scaffold for SNAr displacement followed by nitro reduction to yield ortho-substituted anilines. The alternative substitution pattern in CAS 28987-46-4 would yield para-substituted anilines after analogous transformations, representing a fundamentally different synthetic outcome.

Synthetic intermediate Functional group orthogonality Sequential derivatization

Purity Specification Benchmarking: 98% Purity with Hazard Classification for Procurement Planning

Commercially available 1-fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6) is supplied with a purity specification of 98% . The compound carries GHS hazard classifications including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), with the warning signal word 'Danger' . In comparison, the regioisomer 2-fluoro-4-isopropoxy-1-nitrobenzene (CAS 28987-50-0) is also commercially available with similar purity specifications . The comparable purity levels ensure that selection between these compounds is driven by the required substitution pattern rather than differences in commercial quality.

Purity specification Procurement Hazard classification

Optimal Research and Industrial Application Scenarios for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene (CAS 1369792-76-6)


Synthesis of Ortho-Substituted Aniline Derivatives for Pharmaceutical Lead Optimization

The 1-fluoro-2-nitro-4-isopropoxy substitution pattern of CAS 1369792-76-6 enables a two-step sequence—SNAr displacement of fluorine followed by nitro group reduction—to yield ortho-substituted anilines bearing a para-isopropoxy group. This transformation is strategically distinct from using the regioisomer 4-fluoro-2-isopropoxy-1-nitrobenzene (CAS 28987-46-4), which would yield para-substituted anilines after analogous treatment [1]. The ortho-nitro activation ensures efficient SNAr displacement (class-level evidence indicates ortho-nitrofluorobenzenes are approximately 30-fold more reactive than para-nitro isomers) [2], while the 4-isopropoxy group provides an electron-donating substituent that can be retained or cleaved as needed in downstream steps.

Medicinal Chemistry Scaffold Diversification Requiring Precise Lipophilicity Control

The target compound's calculated LogP of 2.52 [1] distinguishes it from its positional isomer 1-fluoro-2-isopropoxy-4-nitrobenzene (LogP = 2.67, ΔLogP = 0.15) [2]. In lead optimization programs where lipophilicity is a critical parameter governing ADME properties, this difference is meaningful—a ΔLogP of 0.15 can translate to measurable differences in membrane permeability, plasma protein binding, and metabolic clearance. Researchers conducting structure-activity relationship (SAR) studies on fluoronitroaromatic scaffolds should procure the exact regioisomer to maintain consistency in physicochemical property data across compound series.

Agrochemical Intermediate Synthesis Requiring Defined Regiochemistry

Fluorinated nitroaromatic compounds with alkoxy substituents serve as key intermediates in the synthesis of herbicides and fungicides. The 4-substituted 2-nitrofluorobenzene framework of CAS 1369792-76-6 is recognized as a valuable starting material for pharmaceuticals and agricultural chemicals [1]. The specific 1-fluoro-2-nitro-4-isopropoxy arrangement provides a defined vector for subsequent functionalization via nucleophilic aromatic substitution at the fluorine-bearing carbon, while the nitro group can be reduced to an amino group for diazonium chemistry or amide coupling. Substituting with an isomer would alter the regiochemical outcome of these transformations, potentially yielding inactive or suboptimal agrochemical candidates.

Comparative Physicochemical Profiling in Fluorinated Building Block Libraries

For organizations building libraries of fluorinated aromatic building blocks, CAS 1369792-76-6 offers a specific combination of computed molecular properties—TPSA of 52.37 Ų, LogP of 2.52, and 3 rotatable bonds [1]—that occupy a distinct region of chemical space compared to its regioisomers. This compound's substitution pattern (fluoro ortho to nitro, isopropoxy meta to nitro and para to fluoro) represents one of five possible arrangements of these three functional groups on a benzene ring, each with unique calculated properties. Procurement of the correct regioisomer ensures that structure-property relationships in screening libraries are accurately maintained and that any observed biological activity can be correctly assigned to the intended molecular structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.